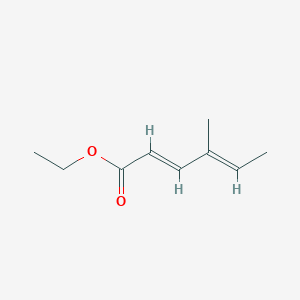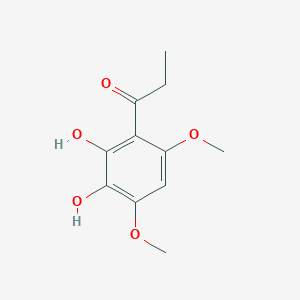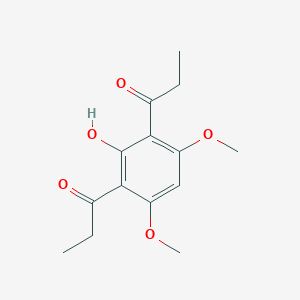
Valproato de magnesio
Descripción general
Descripción
El valproato de magnesio es la sal de magnesio del ácido valproico, un derivado de ácido graso con propiedades anticonvulsivas. Se utiliza principalmente en el tratamiento de la epilepsia y el trastorno bipolar. El compuesto es conocido por su capacidad para estabilizar el estado de ánimo y prevenir las convulsiones al modular los niveles de neurotransmisores en el cerebro .
Aplicaciones Científicas De Investigación
El valproato de magnesio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en varias reacciones químicas y como estándar en química analítica.
Biología: Se estudia el compuesto por sus efectos sobre los procesos celulares y la regulación de los neurotransmisores.
Medicina: El this compound se investiga ampliamente por sus efectos terapéuticos en la epilepsia, el trastorno bipolar y la profilaxis de la migraña.
Industria: El compuesto se utiliza en la formulación de productos farmacéuticos y como intermedio en la síntesis de otros compuestos químicos
Mecanismo De Acción
El valproato de magnesio ejerce sus efectos principalmente a través de la modulación de los niveles de neurotransmisores en el cerebro. Mejora la actividad del ácido gamma-aminobutírico (GABA), un neurotransmisor inhibitorio, e inhibe la actividad de los neurotransmisores excitatorios como el glutamato. Esta acción dual ayuda a estabilizar la actividad neuronal y prevenir las convulsiones .
Objetivos y Vías Moleculares:
Vía GABAérgica: El this compound aumenta la síntesis y liberación de GABA, mejorando sus efectos inhibitorios.
Vía Glutamatérgica: El compuesto inhibe la liberación de glutamato, reduciendo la señalización excitatoria.
Canales Iónicos: El this compound bloquea los canales de sodio dependientes del voltaje, disminuyendo la excitabilidad neuronal .
Análisis Bioquímico
Biochemical Properties
Magnesium valproate interacts with several enzymes, proteins, and other biomolecules. It has been shown to increase the turnover of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain . This interaction enhances GABAergic functions in specific brain regions, which are thought to be involved in controlling seizure generation and propagation .
Cellular Effects
Magnesium valproate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, it can reduce calcium ion conductance, activate the sodium-potassium ion pump, and modulate the NMDA receptors of the neuronal membrane in epilepsy .
Molecular Mechanism
The molecular mechanism of action of magnesium valproate is multifaceted. It exerts its effects at the molecular level through several pathways. One of the key mechanisms is the inhibition of histone deacetylases and alteration of levels of DNA methylation, which leads to changes in gene expression . This ability to alter gene expression is a significant aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium valproate change over time. It has been observed that acute treatment with magnesium valproate can exert antimanic-like effects . Repeated treatment with valproate, but not magnesium valproate, blocked methylphenidate-induced hyperlocomotion .
Dosage Effects in Animal Models
The effects of magnesium valproate vary with different dosages in animal models. For instance, a study showed that repeated treatment with valproate (300 mg/kg), but not magnesium valproate (400 mg/kg), blocked methylphenidate-induced hyperlocomotion .
Metabolic Pathways
Magnesium valproate is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase A (MAO-A), influencing the level of expression of its mRNA and the activity of its gene promoter .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El valproato de magnesio se puede sintetizar haciendo reaccionar ácido valproico con hidróxido de magnesio u óxido de magnesio. La reacción generalmente implica disolver ácido valproico en un solvente adecuado, como etanol, y luego agregar hidróxido de magnesio u óxido de magnesio en condiciones controladas para formar this compound .
Métodos de Producción Industrial: En entornos industriales, el this compound a menudo se produce mediante un método similar, pero a una escala mayor. El proceso implica el control cuidadoso de las condiciones de reacción, como la temperatura y el pH, para garantizar un alto rendimiento y pureza. El producto resultante se purifica luego y se formula en varias preparaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de Reacciones: El valproato de magnesio experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar para formar varios productos de oxidación, dependiendo de las condiciones utilizadas.
Reducción: El compuesto también puede experimentar reacciones de reducción, aunque estas son menos comunes.
Sustitución: El this compound puede participar en reacciones de sustitución, donde uno o más de sus grupos funcionales son reemplazados por otros átomos o grupos
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Agentes Reductores: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Reactivos de Sustitución: Se pueden utilizar varios halógenos y otros electrófilos en reacciones de sustitución
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados .
Comparación Con Compuestos Similares
El valproato de magnesio a menudo se compara con otras sales de valproato, como el valproato de sodio y el ácido valproico. Si bien todos estos compuestos comparten efectos terapéuticos similares, el this compound es único en su capacidad para brindar beneficios adicionales debido a la presencia de iones de magnesio.
Compuestos Similares:
Valproato de Sodio: Propiedades anticonvulsivas similares, pero carece de los beneficios adicionales del magnesio.
Ácido Valproico: El compuesto original con efectos terapéuticos similares, pero con propiedades farmacocinéticas diferentes.
Óxido de Magnesio: Se utiliza en combinación con valproato para mejorar los efectos terapéuticos
El this compound destaca por sus efectos combinados de valproato y magnesio, lo que lo convierte en un compuesto valioso en entornos clínicos y de investigación.
Propiedades
IUPAC Name |
magnesium;2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLLHOIUJVEAGU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041062 | |
| Record name | Magnesium valproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62959-43-7 | |
| Record name | Magnesium Valproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062959437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium valproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium 2-propylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALPROATE MAGNESIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q400352CM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)







![1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone](/img/structure/B32886.png)

